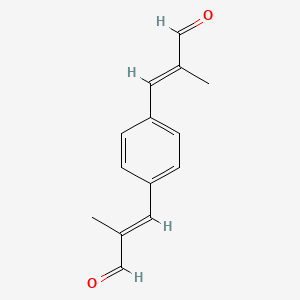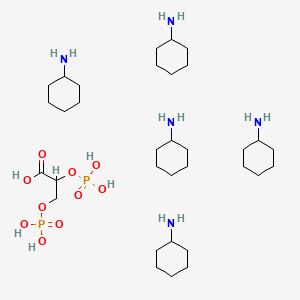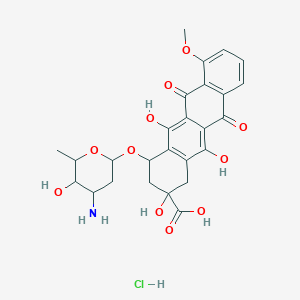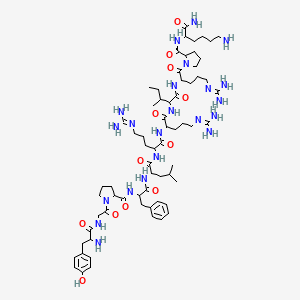![molecular formula C28H34O6 B12318258 6-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,18-diene-8,14-dione](/img/structure/B12318258.png)
6-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,18-diene-8,14-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,18-diene-8,14-dione is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,18-diene-8,14-dione involves several steps, starting from simpler organic precursors. The key steps include:
Formation of the pyran ring: This can be achieved through the cyclization of appropriate diketones or ketoesters under acidic or basic conditions.
Construction of the pentacyclic framework: This involves multiple cyclization reactions, often facilitated by catalysts such as Lewis acids or transition metals.
Functional group modifications: Introduction of hydroxyl and oxo groups through oxidation or reduction reactions using reagents like potassium permanganate or sodium borohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Scaling up the reaction conditions: Using larger reactors and continuous flow systems to handle increased volumes.
Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to obtain high-purity product.
Automation and process control: Implementing automated systems to monitor and control reaction parameters, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,18-diene-8,14-dione: undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of functional groups with other groups using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide, potassium permanganate, and hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution reagents: Halogens, alkyl halides, and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated compounds or alkylated derivatives.
Scientific Research Applications
6-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,18-diene-8,14-dione: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which 6-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,18-diene-8,14-dione exerts its effects involves interactions with molecular targets and pathways. These may include:
Enzyme inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
6-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,18-diene-8,14-dione: can be compared with other similar compounds, such as:
- 6-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)-17-hydroxy-6,13-dimethyl-7,19-dioxahexacyclo[10.9.0.02,9.05,9.013,18.018,20]henicosane-8,14-dione
- 6-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)-2,19-dihydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,17-diene-8,14-dione
These compounds share similar structural features but differ in the presence and position of functional groups, which can influence their chemical properties and applications. The uniqueness of This compound lies in its specific arrangement of rings and functional groups, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
6-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)-2-hydroxy-6,13-dimethyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icosa-15,18-diene-8,14-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O6/c1-15-14-22(33-23(30)16(15)2)26(4)20-11-13-28(32)19-9-8-17-6-5-7-21(29)25(17,3)18(19)10-12-27(20,28)24(31)34-26/h5,7-8,18-20,22,32H,6,9-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDCTQHRVNTDTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC=C6C5(C(=O)C=CC6)C)C(=O)O2)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3aS,4S,6aR)-Hexahydro-2-oxo-1-(phenylmethyl)-1H-thieno[3,4-d]imidazole-4-pentanoic Acid](/img/structure/B12318181.png)






![tert-butyl N-[1-[(1-cyano-2-phenylethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12318213.png)

![5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-hydroxy-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxole-3a-carboxylic acid](/img/structure/B12318233.png)


![Pyridinium,1-[[7-[[(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-,inner salt, hydrate, [6R-[6a,7b(Z)]]-](/img/structure/B12318244.png)

